Cas no 176433-61-7 (methyl 2-chloro-5-formylpyridine-3-carboxylate)

Methyl 2-chloro-5-formylpyridine-3-carboxylate is a versatile organic compound with significant synthetic utility. It features a pyridine ring substituted with a chloro and formyl group, and a carboxylate moiety, offering opportunities for diverse chemical transformations. This compound's structural diversity and reactivity make it an attractive building block for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
methyl 2-chloro-5-formylpyridine-3-carboxylate structure
176433-61-7 structure
Product Name:methyl 2-chloro-5-formylpyridine-3-carboxylate
CAS No:176433-61-7
MF:C8H6ClNO3
MW:199.591141223907
CID:4613022
PubChem ID:75525852
Update Time:2025-10-31

methyl 2-chloro-5-formylpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-chloro-5-formylpyridine-3-carboxylate
    • 3-Pyridinecarboxylic acid, 2-chloro-5-formyl-, methyl ester
    • Methyl 2-chloro-5-formylnicotinate
    • UUQKEBOQYONEGT-UHFFFAOYSA-N
    • CS-0376878
    • DB-085988
    • SCHEMBL15635234
    • EN300-175227
    • AKOS026742012
    • methyl2-chloro-5-formylpyridine-3-carboxylate
    • BHA43361
    • 176433-61-7
    • Inchi: 1S/C8H6ClNO3/c1-13-8(12)6-2-5(4-11)3-10-7(6)9/h2-4H,1H3
    • InChI Key: UUQKEBOQYONEGT-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=C(C=O)C=C1C(OC)=O

Computed Properties

  • Exact Mass: 199.0036207g/mol
  • Monoisotopic Mass: 199.0036207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 56.3Ų

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Additional information on methyl 2-chloro-5-formylpyridine-3-carboxylate

Introduction to Methyl 2-chloro-5-formylpyridine-3-carboxylate (CAS No. 176433-61-7)

Methyl 2-chloro-5-formylpyridine-3-carboxylate, identified by its CAS number 176433-61-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ester possesses a unique structural framework that makes it a valuable intermediate in the development of various biologically active molecules. The compound's molecular structure, featuring a pyridine core with chloro and formyl substituents, endows it with distinct reactivity patterns that are exploited in synthetic chemistry.

The utility of methyl 2-chloro-5-formylpyridine-3-carboxylate stems from its ability to participate in a wide range of chemical transformations. The formyl group (-CHO) serves as a versatile handle for condensation reactions, allowing the formation of Schiff bases and other functionalized derivatives. Meanwhile, the chloro substituent on the pyridine ring enhances electrophilic aromatic substitution reactions, making it a convenient precursor for further functionalization. These characteristics have positioned this compound as a cornerstone in the synthesis of complex pharmaceuticals and agrochemicals.

In recent years, the demand for innovative synthetic strategies has driven extensive research into the applications of methyl 2-chloro-5-formylpyridine-3-carboxylate. One notable area of investigation has been its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to construct intricate molecular architectures that mimic natural products and exhibit potent biological activity. For instance, derivatives of this compound have been explored as inhibitors of enzymes implicated in inflammatory diseases and cancer progression.

The formyl group in methyl 2-chloro-5-formylpyridine-3-carboxylate is particularly noteworthy for its ability to engage in condensation reactions with amines, alcohols, and other nucleophiles. This property has been harnessed in the synthesis of Schiff bases, which are known for their diverse pharmacological properties. Studies have demonstrated that certain Schiff base derivatives derived from this compound exhibit significant antimicrobial and anti-inflammatory effects, making them promising candidates for further development into therapeutic drugs.

Moreover, the chloro substituent on the pyridine ring facilitates nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups at specific positions on the ring. This reactivity has been exploited in the synthesis of pyridine-based heterocycles, which are prevalent in many pharmacologically active compounds. Researchers have utilized these transformations to create novel scaffolds with enhanced binding affinity to biological targets, thereby improving drug efficacy.

The pharmaceutical industry has shown particular interest in methyl 2-chloro-5-formylpyridine-3-carboxylate due to its versatility as a building block. Its incorporation into drug candidates has led to the discovery of several compounds with promising preclinical profiles. For example, researchers have synthesized analogs of this compound that exhibit inhibitory activity against kinases involved in cancer cell proliferation. These findings underscore the importance of this intermediate in drug discovery efforts.

Advances in synthetic methodologies have further expanded the applications of methyl 2-chloro-5-formylpyridine-3-carboxylate. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes for this compound. These innovations have not only improved access to high-quality starting materials but also facilitated rapid screening of derivatives for biological activity. Such progress is crucial for accelerating the drug development pipeline and bringing new therapies to market.

The role of computational chemistry in optimizing synthetic routes for methyl 2-chloro-5-formylpyridine-3-carboxylate cannot be overstated. Molecular modeling studies have provided valuable insights into reaction mechanisms and predicted optimal conditions for various transformations. By integrating experimental data with computational predictions, researchers can design more efficient synthetic strategies that minimize side reactions and maximize yield. This interdisciplinary approach is essential for advancing synthetic organic chemistry and ensuring the sustainable production of complex molecules.

In conclusion, methyl 2-chloro-5-formylpyridine-3-carboxylate (CAS No. 176433-61-7) is a multifaceted compound with broad applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate in the development of novel therapeutic agents. The ongoing research into its applications continues to uncover new possibilities for its use in drug discovery and industrial processes. As synthetic methodologies evolve, the importance of this compound is expected to grow further, solidifying its place as a key player in modern chemical research.

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